![molecular formula C13H16N2O B2653459 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2197878-39-8](/img/structure/B2653459.png)
3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine typically involves multiple steps, starting with the preparation of the cyclopentene and pyridazine precursors. One common method involves the reaction of cyclopent-3-en-1-ylmethanol with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethoxy derivatives: Compounds with similar cyclopentylmethoxy groups but different heterocyclic rings.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents on the ring.
Uniqueness
3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is unique due to its specific combination of a cyclopentene ring and a pyridazine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(cyclopent-3-en-1-ylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-5-10(4-1)9-16-13-8-11-6-3-7-12(11)14-15-13/h1-2,8,10H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOWJUAQARUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
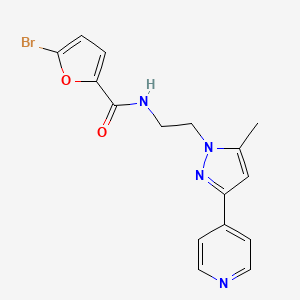
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)
![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)


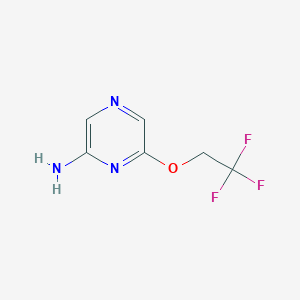
![2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile](/img/structure/B2653389.png)
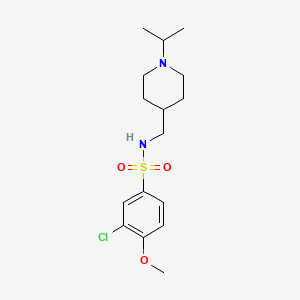
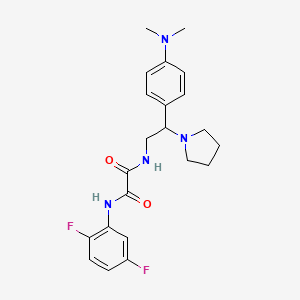
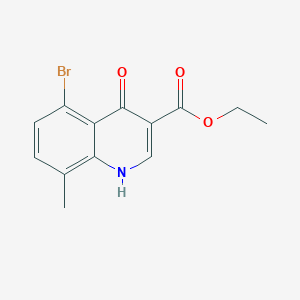
![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)
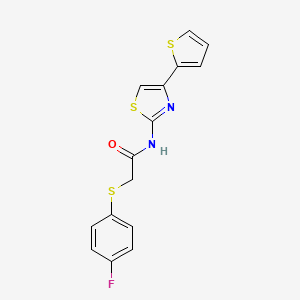
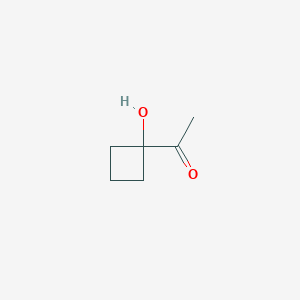
![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
